molecular formula C25H24ClN3O3S B1672480 GW 803430 CAS No. 515141-51-2

GW 803430

Cat. No.: B1672480
CAS No.: 515141-51-2
M. Wt: 482.0 g/mol
InChI Key: MWULMTACIBZPGN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

GW 803430, also known as Thieno[3,2-d]pyrimidin-4(3H)-one, 6-(4-chlorophenyl)-3-[3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-, GW-803430, GW803430, or GW-3430, is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH R1) . MCH R1 is a G-protein coupled receptor involved in the regulation of feeding behavior and energy homeostasis .

Mode of Action

This compound demonstrates a potent antagonist activity towards MCH induced MCHR1 receptor with an IC50 value of 13 nM . This means that this compound binds to the MCH R1 receptor and blocks its activation by the melanin-concentrating hormone, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

Given its role as an mch r1 antagonist, it is likely to affect the pathways involved in energy homeostasis and feeding behavior .

Pharmacokinetics

This compound is orally active and has good pharmacokinetic properties. It has a bioavailability of 31% and a half-life (t1/2) of 11 hours . It also shows good brain penetration, with a 6:1 brain to plasma concentration ratio , which is important for its central effects on feeding behavior and energy homeostasis.

Result of Action

In animal models, this compound has been shown to cause a sustained dose-dependent weight loss relative to vehicle controls . This suggests that it may have potential applications in the treatment of obesity. It also displays antidepressant-like effects in rats and mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the diet of the animal can affect the efficacy of the compound, as it has been shown to cause weight loss in diet-induced obese mice . .

Biochemical Analysis

Biochemical Properties

GW 803430 demonstrates a potent antagonist activity towards MCH induced MCHR1 receptor with an IC50 value of 13 nM . It interacts with the MCHR1, a G protein-coupled receptor, and inhibits its activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces food intake, body weight, and body fat in diet-induced obese (DIO) mice . Despite weight loss, it does not improve glucose homeostasis . It influences cell function by antagonizing the central MCHR1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the MCHR1, thereby inhibiting the receptor’s activity . This inhibition disrupts the normal functioning of the MCH/MCHR1 pathway, leading to the observed anxiolytic, anti-depressant, and anti-obesity effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in DIO mice, this compound exhibited decreased metabolizable energy intake and increased daily energy expenditure on days 4-6, but these effects had disappeared by days 22-24 .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in high fat diet-induced obese AKR/J mice, this compound causes a sustained dose-dependent weight loss relative to vehicle controls .

Transport and Distribution

It is known to be orally active and has good pharmacokinetic properties, including a bioavailability of 31% and a brain:plasma concentration ratio of 6:1 in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW 803430 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification methods, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

GW 803430 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GW 803430

This compound stands out due to its high selectivity and potency for the MCH R1 receptor, with a pIC50 of 9.3. It also has favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, making it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

6-(4-chlorophenyl)-3-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-31-22-14-19(8-9-21(22)32-13-12-28-10-2-3-11-28)29-16-27-20-15-23(33-24(20)25(29)30)17-4-6-18(26)7-5-17/h4-9,14-16H,2-3,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWULMTACIBZPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199490
Record name GW-803430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515141-51-2
Record name 6-(4-Chlorophenyl)-3-[3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]thieno[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515141-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW-803430
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515141512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-803430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 515141-51-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GW-803430
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R0136W1PR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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